molecular formula C12H17N7O2S B11484671 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide

2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide

Cat. No.: B11484671
M. Wt: 323.38 g/mol
InChI Key: ATYDOKKTFLVOAY-UHFFFAOYSA-N
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Description

2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an oxadiazole ring, a triazole ring, and a sulfanyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Coupling of the Rings: The oxadiazole and triazole rings are then coupled through a sulfanyl linkage, often using thiolating agents.

    Introduction of the Cyclopentylacetamide Moiety: The final step involves the acylation of the coupled intermediate with cyclopentylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amino group.

    Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide
  • **2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide

Uniqueness

The uniqueness of 2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H17N7O2S

Molecular Weight

323.38 g/mol

IUPAC Name

2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopentylacetamide

InChI

InChI=1S/C12H17N7O2S/c1-19-11(9-10(13)18-21-17-9)15-16-12(19)22-6-8(20)14-7-4-2-3-5-7/h7H,2-6H2,1H3,(H2,13,18)(H,14,20)

InChI Key

ATYDOKKTFLVOAY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCC2)C3=NON=C3N

Origin of Product

United States

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